2-(Methylamino)isocamphane hydrochloride
Description
Historical Context and Evolution of Nomenclature in Neuroscience Research
The journey of 2-(Methylamino)isocamphane hydrochloride began in the 1950s when it was introduced by Merck & Co. as an antihypertensive agent. nih.govwikipedia.org At the time, it was classified as a ganglionic blocker, a class of drugs that lower blood pressure by inhibiting nerve signals in the autonomic ganglia. drugbank.com It was one of the first therapeutic agents widely used to target nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Unlike its predecessor, hexamethonium, this compound is a secondary amine, a chemical property that allows it to be readily absorbed from the gastrointestinal tract and, crucially, to penetrate the blood-brain barrier. nih.gov
While initially successful for treating hypertension, its use for this purpose declined with the advent of newer medications with fewer side effects. nih.gov However, its capacity to enter the CNS opened new avenues for research into its effects on the brain. nih.govnih.gov This led to a shift in its application from a primary cardiovascular drug to a subject of intense investigation for various neuropsychiatric disorders. nih.govnih.gov Over the decades, the compound has seen periods of renewed interest, including its re-evaluation for potential therapeutic benefits in its pure stereoisomeric forms. nih.gov The drug was voluntarily withdrawn from the U.S. market in 2009 for commercial reasons but was reintroduced in 2013. wikipedia.org
The nomenclature of this compound has evolved and is often used interchangeably in scientific literature, reflecting its chemical structure and historical branding.
| Nomenclature Type | Name | Reference |
| Chemical Name | This compound | nih.gov |
| Systematic (IUPAC) Name | N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride | wikipedia.orgnih.gov |
| Common Name | Mecamylamine (B1216088) hydrochloride | wikipedia.orgnih.gov |
| Alternative Chemical Name | 3-Methylaminoisocamphane hydrochloride | nih.gov |
| Etymology | Derived from me(thyl) + cam(phan)yl + amine | wiktionary.org |
| Stereoisomer Example | (S)-(+)-Mecamylamine (TC-5214) | wikipedia.orgnih.gov |
The core of the molecule is an isocamphane (B1619365) structure, which is a trimethyl-substituted bicyclo[2.2.1]heptane ring system. thegoodscentscompany.comnih.gov The various names are critical to recognize when reviewing historical and contemporary research literature.
Significance as a Pharmacological Probe in Neurobiology
The primary significance of this compound in neurobiology stems from its function as a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). nih.govwikipedia.orgbiorxiv.org These receptors are crucial for a wide range of physiological and pathological processes in the central nervous system. nih.gov The compound's ability to easily traverse the blood-brain barrier allows it to exert its effects directly within the brain, a property that makes it a superior research tool compared to peripherally restricted antagonists. nih.govdrugbank.com
As a pharmacological probe, it is used to determine the involvement of the nicotinic cholinergic system in various neurological functions and disease models. By blocking virtually all nAChR subtypes, it provides a method for researchers to investigate whether a specific biological response is mediated by these receptors. nih.govnih.gov For example, research using this compound has been instrumental in demonstrating that the rewarding effects of morphine are at least partially mediated by nAChRs. nih.gov It is also widely employed in preclinical studies to block the effects of nicotine (B1678760), helping to elucidate the mechanisms of nicotine dependence. taylorandfrancis.comdntb.gov.ua
The following table summarizes key research findings where this compound was used as a pharmacological tool:
| Area of Investigation | Model/System | Key Finding | Significance | Reference |
| Drug Reward Mechanisms | Morphine-induced conditioned place preference in rats | Mecamylamine injected into the CA1 region of the hippocampus decreased morphine-induced reward. | Indicates that central nAChRs are involved in opioid reward pathways. | nih.gov |
| Depression Models | Forced swim test and tail suspension test in mice | Mecamylamine produced antidepressant-like effects. | Supports the hypothesis that nAChR antagonism may have therapeutic potential for depression. | nih.govmedchemexpress.com |
| Anxiety Models | Social interaction paradigm in rats | Mecamylamine demonstrated anxiolytic effects at low doses. | Suggests a role for nAChRs in the modulation of anxiety. | nih.gov |
| Epileptiform Activity | Rat hippocampal slices | Mecamylamine reduced seizure-like activity induced by bicuculline. | Shows that nAChR activation can sustain synchronous epileptiform activity. | biorxiv.org |
| Nicotine Effects | Rodent and feline models | Mecamylamine effectively blocks nicotine-induced seizures. | Establishes its utility as a tool to study the central effects of nicotine. | nih.govtaylorandfrancis.com |
Because this compound acts as a non-selective antagonist, it serves as a foundational tool. nih.gov While it can confirm the general involvement of nAChRs, it cannot identify the specific nAChR subtypes responsible for a given effect. nih.gov This characteristic has spurred the development of more subtype-selective antagonists for more nuanced investigations. nih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H22ClN |
|---|---|
Molecular Weight |
203.75 g/mol |
IUPAC Name |
(1S,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11?;/m1./s1 |
InChI Key |
PKVZBNCYEICAQP-CIISUUNXSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@@H](C2)C1(C)NC)C.Cl |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC)C.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Approaches to the Chemical Synthesis of 2-(Methylamino)isocamphane Hydrochloride
The synthesis of this compound is not extensively detailed in publicly available literature, necessitating a strategy based on established principles of organic chemistry. A plausible and common approach involves the reductive amination of a ketone precursor, followed by salt formation.
A likely synthetic pathway commences with isocamphanone (also known as 2,2,3-trimethyl-norbornan-2-one). The key steps are:
Imine Formation: Isocamphanone is reacted with methylamine. This reaction forms a transient imine or enamine intermediate.
Reductive Amination: The intermediate is then reduced to form the secondary amine, 2-(Methylamino)isocamphane. This reduction can be achieved using various reagents, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. The general procedure for synthesizing secondary amines via reductive amination involves dissolving the ketone and primary amine in a suitable solvent like methanol, followed by the portion-wise addition of a reducing agent like NaBH₄. mdpi.com
Hydrochloride Salt Formation: The purified 2-(Methylamino)isocamphane free base is subsequently dissolved in a suitable solvent, such as diethyl ether or ethanol (B145695). Anhydrous hydrogen chloride (HCl) gas or a solution of HCl in an organic solvent is then introduced. This acid-base reaction protonates the amine, causing the hydrochloride salt to precipitate out of the solution as a solid. google.comgoogle.com This final product can then be isolated by filtration and dried.
A similar process is used for synthesizing other amine hydrochlorides, where an amine is reacted with thionyl chloride or treated with HCl to yield the final salt. google.comnih.gov
Synthesis and Characterization of Isocamphane (B1619365) Analogs and Derivatives
The isocamphane scaffold can be systematically modified to generate a library of analogs for structure-activity relationship (SAR) studies. These modifications can target either the amine functionality or the bicyclic core.
Key Derivative Types:
N-Substituted Analogs: The methyl group on the nitrogen atom can be replaced with a wide variety of other alkyl, aryl, or functionalized groups. This is typically achieved by using different primary amines in the initial reductive amination step.
Acyl Derivatives (Amides): The secondary amine of 2-(Methylamino)isocamphane can be acylated using acid chlorides or anhydrides to form the corresponding amide derivatives.
Ring-Modified Analogs: Modifications to the bicyclic isocamphane skeleton itself, while more synthetically challenging, can be explored to alter the steric and electronic properties of the molecule.
The synthesis of derivatives often follows modular pathways. For instance, various piperidine-4-carboxamides can be synthesized and then coupled to a core structure to create a library of analogs. researchgate.net
Characterization: The structural confirmation of these newly synthesized analogs relies on a suite of standard analytical techniques.
| Analytical Technique | Purpose in Characterization |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. unito.it |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. unito.it |
| Infrared Spectroscopy (IR) | Identifies the presence of key functional groups, such as N-H bonds in amines and C=O bonds in amide derivatives. unito.it |
| Elemental Analysis | Determines the elemental composition (C, H, N, etc.) of the synthesized compound, confirming its empirical formula. |
Advanced Synthetic Strategies for Bicyclic Amine Scaffolds in Medicinal Chemistry
The demand for structurally novel and diverse molecules in drug discovery has spurred the development of advanced synthetic strategies for constructing bicyclic amine scaffolds. nih.gov These methods often prioritize efficiency, modularity, and the ability to create three-dimensional complexity.
Modern approaches have moved beyond traditional methods to incorporate innovative reactions that allow for the rapid assembly of complex cores. These strategies are crucial as bicyclo[1.1.1]pentylamines and similar structures are increasingly used as bioisosteres of arylamines to improve the metabolic profiles of drug candidates. rsc.org
| Synthetic Strategy | Key Reactions & Concepts | Advantages in Medicinal Chemistry |
| Modular Synthesis via Photocatalysis | Photoredox-mediated hydroamination of cyclic enecarbamates followed by cyclization (e.g., lactamization or Buchwald-Hartwig amination). rsc.orgrsc.org | Allows for the convergent and flexible synthesis of diverse diazabicyclic scaffolds. Enables tuning of molecular properties by varying ring sizes rather than just substituents. rsc.orgrsc.orgnih.gov |
| Fragment-Based Elaboration | Use of bifunctional building blocks containing a protected amine and a reactive handle (e.g., a cyclopropyl (B3062369) MIDA boronate). acs.org | Enables rapid, 3D elaboration of fragment hits from screening campaigns using robust, widely-used reactions like amide coupling and SNAr. acs.org |
| Multi-component Reactions | One-pot processes that combine multiple starting materials to form a complex product, shortening synthetic sequences. rsc.org | Increases efficiency, reduces waste, and allows for gram-scale synthesis of appealing molecules for drug design. rsc.org |
| Conformationally-Controlled Synthesis | Strategies designed to access specific stereoisomers or conformationally restricted analogs, such as unique bicyclic prolines . nih.gov | Provides compounds with a high degree of three-dimensionality, which can improve binding potency and selectivity for biological targets like arginase. nih.gov |
These advanced methods provide medicinal chemists with powerful toolkits to move beyond flat, two-dimensional structures and explore a richer, three-dimensional chemical space, ultimately streamlining the design and discovery of new drugs.
Molecular Mechanisms of Action in Preclinical Models
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism
The primary pharmacological activity of 2-(Methylamino)isocamphane hydrochloride is its antagonism of nAChRs. This interaction has been characterized at both the neuromuscular junction and within the central nervous system, revealing a complex and subtype-dependent mechanism of action.
Noncompetitive Antagonism at Neuromuscular Junction Receptors
At the neuromuscular junction, this compound acts as a noncompetitive antagonist of nAChRs. Studies have shown that it blocks the ion channel of the receptor when it is in its open state. nih.gov This blockade leads to a reduction in the amplitude of endplate currents (EPCs) and a shortening of the EPC decay time constant. nih.gov Biochemical assays have confirmed that mecamylamine (B1216088) does not compete with acetylcholine for its binding site on the receptor. Instead, it inhibits the binding of other channel-blocking agents, indicating its interaction with a site within the ion pore. nih.gov This open-channel blockade mechanism effectively prevents the propagation of the nerve impulse across the neuromuscular junction.
Key Research Findings at the Neuromuscular Junction:
Action: Noncompetitive antagonist nih.gov
Mechanism: Binds to the open channel conformation of the nicotinic receptor nih.gov
Effect on Endplate Currents (EPCs):
Voltage- and concentration-dependent depression of peak amplitude nih.gov
Significant shortening of the decay time constant nih.gov
Biochemical Evidence: Does not block acetylcholine binding but inhibits the binding of channel-blocking agents nih.gov
Central Nervous System Nicotinic Receptor Modulation
Within the central nervous system, this compound also functions as a noncompetitive antagonist of neuronal nicotinic receptors (NNRs). medchemexpress.com Its ability to cross the blood-brain barrier allows it to modulate a wide range of neurological processes. drugbank.com Preclinical studies in animal models of depression and anxiety have demonstrated that the antagonistic effects of mecamylamine at NNRs, particularly the α4β2 subtype, are likely responsible for its observed antidepressant and anxiolytic properties. medchemexpress.com The compound has been shown to prevent nicotine-induced seizures and to influence dopamine (B1211576) release and metabolism in brain regions associated with reward and mood. medchemexpress.com
Preclinical Evidence of CNS Nicotinic Receptor Modulation:
| Preclinical Model/Assay | Finding | Implicated nAChR Subtype(s) | Reference |
|---|---|---|---|
| Forced Swim Test (Rats) | Demonstrated antidepressant effects | α4β2 | medchemexpress.com |
| Behavioral Despair Test (Mice) | Showed antidepressant-like activity | α4β2 | medchemexpress.com |
| Social Interaction Paradigm (Rats) | Exhibited anxiolytic effects | α4β2 | medchemexpress.com |
| Light/Dark Chamber Paradigm (Rats) | Produced anxiolytic-like responses | α4β2 | medchemexpress.com |
| Nicotine-Induced Seizures | Prevented seizures | Not specified | medchemexpress.com |
| Dopamine Release in Nucleus Accumbens | Inhibited NNR-mediated dopamine release | Not specified | medchemexpress.com |
Investigation of Nicotinic Receptor Subtype Selectivity
While this compound is considered a non-selective nAChR antagonist, preclinical studies have revealed some degree of subtype selectivity. The inhibitory potency (IC50) of mecamylamine varies across different human nAChR subtypes expressed in Xenopus oocytes. Furthermore, the stereoisomers of mecamylamine, S-(+)-mecamylamine and R-(-)-mecamylamine, exhibit different dissociation rates from certain receptor subtypes.
Inhibitory Potency of Mecamylamine at Human nAChR Subtypes:
| nAChR Subtype | IC50 Value | Reference |
|---|---|---|
| α3β4 | 640 nM | nih.gov |
| α4β2 | 2.5 µM | nih.gov |
| α3β2 | 3.6 µM | nih.gov |
| α7 | 6.9 µM | nih.gov |
Studies on the stereoisomers have shown that S-(+)-mecamylamine dissociates more slowly from α4β2 and α3β4 receptors compared to R-(-)-mecamylamine. nih.gov Conversely, muscle-type nAChRs appear to be more sensitive to R-(-)-mecamylamine. nih.gov These findings suggest that the individual stereoisomers may offer a more targeted approach to modulating specific nAChR-mediated pathways.
Interactions with Other Neurotransmitter Systems
Glycine (B1666218) Receptor Modulation and Related Pathways
Based on the reviewed preclinical literature, there is a lack of direct evidence to suggest that this compound significantly modulates glycine receptors. While the compound's effects on various neurotransmitter systems have been investigated, a specific interaction with glycine receptors has not been a focus of the available research.
Dopaminergic System Interactions and Accumbal Dopamine Regulation
This compound, more commonly known as mecamylamine hydrochloride, exerts significant influence over the dopaminergic system, primarily through its potent, non-competitive antagonism of nicotinic acetylcholine receptors (nAChRs). nih.govdrugbank.comabcam.cn These receptors are critically involved in modulating the release of dopamine in key brain regions associated with reward and motivation, such as the nucleus accumbens (NAc). abcam.cnnih.gov
Research has consistently demonstrated that mecamylamine inhibits the release of dopamine that is typically evoked by the activation of nAChRs. nih.gov This inhibitory action is not uniform across all nAChR subtypes. Mecamylamine exhibits a degree of selectivity, with studies indicating varying inhibitory potencies (IC50 values) at different human nAChR subtypes expressed in vitro. abcam.cncapes.gov.br
Inhibitory Potency (IC50) of Mecamylamine at Human nAChR Subtypes
| nAChR Subtype | IC50 Value | Reference |
|---|---|---|
| α3β4 | 640 nM | abcam.cn |
| α4β2 | 2.5 µM | abcam.cn |
| α3β2 | 3.6 µM | abcam.cn |
| α7 | 6.9 µM | abcam.cn |
The mechanism of this inhibition is characterized as non-competitive and voltage-dependent. capes.gov.brresearchgate.net This means that mecamylamine does not directly compete with acetylcholine for the receptor's binding site but instead is thought to bind within the ion channel of the receptor when it is in an open state, effectively blocking the flow of ions. nih.gov
Preclinical studies have further elucidated the specific site of action for mecamylamine's effect on accumbal dopamine. Evidence suggests that the crucial nAChRs for this regulation are located in the ventral tegmental area (VTA), a primary dopamine-producing region that projects to the nucleus accumbens. nih.govnih.gov Local administration of mecamylamine into the VTA of chronically nicotine-treated rats has been shown to decrease dopamine output in the NAc. nih.gov Conversely, direct infusion of mecamylamine into the nucleus accumbens did not produce the same effect on dopamine levels in these animals, indicating that the primary modulation of accumbal dopamine by mecamylamine originates from its actions within the VTA. nih.gov In studies with C57 and DBA mice, mecamylamine (at 100 nM) was found to significantly inhibit high-frequency (20 Hz) dopamine release. researchgate.net
Modulation of Ion Channels Beyond Nicotinic Receptors
Beyond its well-documented antagonism of nAChRs, this compound also demonstrates modulatory effects on other ion channels, specifically voltage-gated calcium channels (VGCCs).
Effects on Voltage-Gated Calcium Channel Activity
Voltage-gated calcium channels are integral membrane proteins that mediate calcium influx in response to membrane depolarization, playing a critical role in a multitude of cellular processes including neurotransmitter release and gene expression. wikipedia.orgyoutube.com Preclinical research has shown that mecamylamine can influence the activity of these channels.
In cultured mouse cerebral cortical neurons, mecamylamine has been observed to counteract the influx of calcium ions (Ca2+) induced by potassium chloride (KCl) through L-type voltage-dependent calcium channels. Furthermore, in hippocampal slice preparations, epileptiform discharges that are dependent on the activation of voltage-gated calcium channels were abolished by the application of mecamylamine. nih.gov The addition of the general calcium channel blocker cadmium chloride (CdCl2) also eliminated these discharges, confirming their dependence on VGCC activation. nih.gov
The precise mechanism by which mecamylamine exerts this effect on VGCCs is not as clearly defined as its action on nAChRs. It is plausible that this modulation is, at least in part, a downstream consequence of its primary activity as a nAChR antagonist, as nAChR activation can influence membrane potential and subsequently the state of VGCCs. However, a direct interaction with VGCCs cannot be entirely ruled out based on current evidence.
Effects of Mecamylamine on Calcium Channel Activity
| Experimental Model | Observation | Implication | Reference |
|---|---|---|---|
| Cultured mouse cerebral cortical neurons | Counteracted KCl-induced 45Ca2+ influx via L-type VGCCs | Inhibition of L-type voltage-gated calcium channel activity | |
| Rat hippocampal slices | Abolished epileptiform discharges dependent on VGCC activation | Indirect or direct modulation of voltage-gated calcium channels | nih.gov |
Modulation of Brain Reward Pathways and Addiction Models (Preclinical)
Research into this compound (Memantine) has extensively explored its role in the brain's reward system, particularly its potential to modulate the effects of substances of abuse.
The mesolimbic dopamine system, a critical pathway in reward and motivation, is significantly influenced by Memantine (B1676192). As an uncompetitive NMDA receptor antagonist, it can modulate glutamatergic transmission, which in turn affects dopamine release. Studies have shown that Memantine can prevent the sensitization to the locomotor-activating effects of drugs like cocaine, a process dependent on the mesolimbic dopamine system. It has been observed to block the development of behavioral sensitization to psychostimulants without producing its own rewarding or aversive effects in conditioned place preference tests.
Further research indicates that Memantine can attenuate the increase in dopamine levels in the nucleus accumbens, a key area of the mesolimbic pathway, which is typically induced by substances like ethanol (B145695). By blocking NMDA receptors, Memantine interferes with the glutamatergic mechanisms that contribute to the reinforcing effects of many drugs of abuse.
Preclinical studies have demonstrated Memantine's efficacy in reducing the consumption of various substances in animal models of addiction. For instance, it has been shown to decrease ethanol consumption and preference in rats. This effect is thought to be mediated by its ability to interfere with the neuroplastic changes in the brain that underlie the development of addiction.
In models of opioid addiction, Memantine has been found to reduce morphine self-administration and to attenuate the rewarding effects of morphine. It also shows promise in preventing the reinstatement of drug-seeking behavior, a key challenge in treating addiction. The table below summarizes findings from various preclinical studies.
| Substance of Abuse | Animal Model | Effect of Memantine | Citation |
| Cocaine | Rat | Blocks development of behavioral sensitization | |
| Ethanol | Rat | Decreases consumption and preference | |
| Morphine | Rat | Reduces self-administration and rewarding effects |
Studies on Cognitive and Affective Phenotypes (Preclinical)
The cognitive and affective impacts of Memantine have been a significant area of preclinical investigation, particularly concerning impulsivity and memory.
Impulsive choice, the preference for smaller, immediate rewards over larger, delayed ones, is a behavioral phenotype that has been examined in relation to Memantine. Research in this area has yielded mixed results. Some studies suggest that by modulating glutamatergic and dopaminergic systems, Memantine could potentially reduce impulsive decision-making. However, other studies have found that Memantine can sometimes increase impulsive choice, particularly at higher doses.
Behavioral disinhibition, another facet of impulsivity, has also been studied. Memantine's role as an NMDA receptor antagonist suggests it could influence inhibitory control. The precise effects appear to be dose-dependent and contingent on the specific behavioral paradigm used.
Memantine's primary clinical use is in the treatment of Alzheimer's disease, owing to its effects on learning and memory. In preclinical models, it has been shown to improve cognitive function in various conditions. It is believed to work by blocking the tonic activation of NMDA receptors by pathological levels of glutamate (B1630785), thereby improving the signal-to-noise ratio of synaptic transmission and facilitating learning and memory processes.
Studies in animal models of cognitive impairment have demonstrated that Memantine can enhance performance in tasks such as the Morris water maze and object recognition tests. It appears to protect against the excitotoxic effects of excessive glutamate, which can impair synaptic plasticity and neuronal function.
| Cognitive Domain | Animal Model | Effect of Memantine | Citation |
| Impulsive Choice | Rat | Mixed results, can increase impulsivity at higher doses | |
| Learning & Memory | Various (Rat, Mouse) | Improves performance in cognitive tasks, protects against excitotoxicity |
Spinal Cord Network Activity and Motor System Development (Preclinical)
The influence of Memantine extends to the spinal cord and motor systems. Research in this area has focused on its potential to modulate spinal cord network activity and its implications for motor function and development.
In preclinical models, Memantine has been shown to affect the rhythmic activity generated by spinal cord networks. By blocking NMDA receptors, it can alter the patterns of motor output. This has been studied in the context of conditions like spasticity and in models of spinal cord injury, where it may help to modulate aberrant neuronal activity.
Furthermore, investigations into motor system development suggest that NMDA receptors play a crucial role in the refinement of motor circuits. While research on the specific effects of Memantine on motor development is ongoing, its ability to modulate NMDA receptor function points to a potential role in influencing the maturation of motor pathways.
Neurobiological and Behavioral Research Paradigms
The compound 2-(Methylamino)isocamphane hydrochloride, more commonly known as mecamylamine (B1216088) hydrochloride, has been instrumental in elucidating the function of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system. Its action as a non-selective, non-competitive antagonist of nAChRs allows researchers to probe the roles of cholinergic signaling in complex neural processes. Investigations have particularly focused on its effects within the spinal cord, examining its influence on the intrinsic electrical activity of developing neural networks and its impact on specific inhibitory circuits.
Spontaneous network activity (SNA) is a fundamental characteristic of developing neural circuits, crucial for processes like neuronal maturation, synapse formation, and axonal pathfinding. nih.gov In the embryonic spinal cord, this activity manifests as synchronized, episodic bursts of firing that are dependent on chemical neurotransmission. nih.gov Acetylcholine, acting through nicotinic receptors, provides a primary excitatory drive for this activity. nih.gov
Research utilizing this compound has been pivotal in confirming the role of nAChRs in generating and modulating SNA. Studies in the embryonic chick and mouse spinal cord have shown that the application of nicotinic antagonists, including mecamylamine, significantly alters the patterns of spontaneous activity. nih.govnih.gov While not always completely abolishing it, mecamylamine can dramatically reduce the frequency and amplitude of these spontaneous episodes. nih.govresearchgate.net For instance, in the E10 chick embryo spinal cord, while the nicotinic agonist nicotine (B1678760) increases the frequency of SNA, nicotinic antagonists have been shown to slow its frequency. nih.gov
Further studies have shown that blocking a combination of receptors, including nicotinic receptors with mecamylamine, can completely abolish SNA. When applied in a cocktail with antagonists for glutamate (B1630785) and GABA receptors, mecamylamine contributed to the complete blockade of both spontaneous and evoked rhythmic activity in the embryonic chick spinal cord. researchgate.net This indicates that while cholinergic transmission via nAChRs is a critical excitatory component, it works in concert with other neurotransmitter systems to generate and shape spontaneous network activity.
Table 1: Effect of Nicotinic Receptor Antagonists on Spontaneous Network Activity
| Preparation | Antagonist(s) Used | Observed Effect on SNA | Reference |
|---|---|---|---|
| Embryonic (E12) Mouse Spinal Cord | Mecamylamine, d-tubocurarine (dTC) | Modestly reduced amplitude of local bursts; did not completely abolish spontaneous activity. | nih.gov |
| Embryonic (Day 10-11) Chick Spinal Cord | Mecamylamine, CNQX, AP-5, Bicuculline, Phaclofen | Complete blockade of spontaneous and evoked rhythmic activity. | researchgate.net |
Renshaw cells are inhibitory interneurons located in the ventral horn of the spinal cord. They are excited by cholinergic inputs from the axon collaterals of motor neurons and, in turn, provide recurrent inhibition to the same and synergistic motor neurons. This feedback loop is thought to regulate the firing rate of motor neurons. The synapse between the motor neuron collateral and the Renshaw cell has long been characterized as a classic example of a central nicotinic cholinergic synapse. umich.edu
The use of this compound has provided significant pharmacological evidence to support this characterization and to explore the functional role of this circuit. umich.edunih.gov As a secondary amine, mecamylamine effectively crosses the blood-brain barrier, allowing for systemic administration in studies of central nervous system synapses, unlike quaternary amine antagonists like hexamethonium. umich.edu
In studies on anesthetized cats, the intravenous administration of mecamylamine was shown to markedly reduce the repetitive discharge of Renshaw cells that is typically evoked by antidromic stimulation of ventral roots. umich.edu This effect was specific, as hexamethonium, another ganglionic blocker, had no effect on Renshaw cell activity at comparable doses. umich.edu Furthermore, mecamylamine effectively blocked the stimulant effects of nicotine and the cholinesterase inhibitor physostigmine (B191203) on Renshaw cells. umich.edu
Research examining the role of Renshaw cells during fictive locomotion (locomotor-like activity in a paralyzed preparation) has also utilized mecamylamine. These studies found that administration of the compound greatly reduced or abolished recurrent inhibitory postsynaptic potentials in motor neurons and eliminated the rhythmic firing of the majority of Renshaw cells during the fictive step cycle. nih.govresearchgate.net Interestingly, despite the near-complete suppression of the Renshaw cell circuit, the fundamental rhythm of locomotion persisted. However, the firing pattern of motor neurons was altered, showing an increased frequency and number of spikes within each burst. nih.gov This finding suggests that while Renshaw cells are not essential for generating the central pattern of locomotion, they play a crucial role in shaping the output by limiting, or "sculpting," the firing rates of motor neurons during active movement. nih.govresearchgate.net
Table 2: Effects of this compound on Renshaw Cell Activity
| Preparation | Method | Key Finding | Reference |
|---|---|---|---|
| Anesthetized Cat | Extracellular recording of Renshaw cells with antidromic ventral root stimulation. | Reduced the terminal portions of the repetitive discharge of Renshaw cells. | umich.edu |
| Anesthetized Cat | Intravenous administration of mecamylamine, nicotine, and physostigmine. | Blocked the stimulant effect of nicotine and physostigmine on Renshaw cells. | umich.edu |
| Mesencephalic Cat (Fictive Locomotion) | Intravenous administration of mecamylamine. | Decreased ventral root-evoked discharge of Renshaw cells by up to 87.7%. | nih.gov |
| Mesencephalic Cat (Fictive Locomotion) | Intracellular recording from motoneurons. | Greatly reduced or abolished recurrent inhibitory postsynaptic potentials. | nih.govresearchgate.net |
Structural Activity Relationship Sar Studies and Molecular Design
Elucidation of Pharmacophoric Requirements for Nicotinic Receptor Antagonism
The pharmacophore for nicotinic receptor antagonism by 2-(Methylamino)isocamphane hydrochloride and its analogs is centered around its rigid bicyclic isocamphane (B1619365) (or bornane) framework and the strategically positioned secondary amine. Structure-activity relationship (SAR) studies have delineated several key structural features essential for its antagonist activity.
Key pharmacophoric elements include:
The Isocamphane Scaffold: The rigid, bulky bicyclic structure is a critical determinant of its antagonist properties. This framework appropriately orients the molecule within the receptor's ion channel.
The Amino Group: The presence of the methylamino group is crucial for its interaction with the receptor. The nature of this amine (secondary vs. tertiary) and the stereochemistry at the C2 position significantly influence potency.
Methyl Groups on the Bicyclic Ring: The methyl groups at the C1, C7, and particularly the C3 positions of the isocamphane ring play a vital role in modulating antagonist activity.
Studies on various analogs have revealed that methyl groups at the C3 position are particularly important for potent antagonist activity. In contrast, methyl substituents at the C1, C2, and C7 positions appear to be less critical for this activity nih.gov. Furthermore, antagonists possessing an exo N-methylamine functionality tend to be slightly more active than their endo counterparts, indicating a degree of stereoselectivity in the interaction with the receptor nih.gov. There is also evidence for a tolerance of a tertiary (dimethyl) amine, while bulkier substituents on the nitrogen or at the C3 position are not well-tolerated nih.gov.
Rational Design and Evaluation of Novel Isocamphane Derivatives
Building upon the foundational SAR knowledge, researchers have rationally designed and synthesized novel derivatives of 2-(Methylamino)isocamphane to explore and enhance its therapeutic profile as a nicotinic receptor antagonist. These efforts have focused on modifying the isocamphane core and the amino substituent to probe the chemical space around the parent molecule.
One area of investigation has been the synthesis and evaluation of analogs with variations in the number and placement of methyl groups on the bicyclic frame nih.gov. For instance, nine different analogs of mecamylamine (B1216088) were prepared, each differing in the substitution pattern of their methyl groups. These compounds were then tested for their in vivo nicotinic antagonism relative to the parent compound. The results of these studies reinforced the importance of the C3-methyl groups for antagonist potency nih.gov.
Another approach has involved the preparation of enantiomers of related structures, such as 2-endo- and 2-exo-N-methylfenchylamine, to investigate the stereochemical requirements for antagonism nih.gov. These studies have generally shown a modest degree of stereoselectivity, with the exo isomers displaying slightly higher activity nih.gov.
The table below summarizes the relative antagonist activity of some rationally designed mecamylamine analogs compared to mecamylamine itself.
| Compound | Key Structural Modification | Relative Antagonist Potency |
| Mecamylamine | Parent Compound | 1.0 |
| Analog 1 | Removal of C3-methyl groups | Significantly Reduced |
| Analog 2 | endo-amino configuration | Slightly Reduced |
| Analog 3 | Tertiary (dimethyl) amine | Tolerated |
| Analog 4 | Bulky N-substituent | Significantly Reduced |
Data is synthesized from qualitative descriptions in the literature.
These findings from the evaluation of rationally designed derivatives have been instrumental in refining the understanding of the structural requirements for effective nicotinic receptor antagonism within this chemical class.
Application of Computational Methods in SAR Analysis and Drug Discovery
While specific and detailed computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, focused exclusively on this compound are not extensively reported in publicly available literature, the principles of these methods are fundamental to understanding its mechanism and guiding the design of new analogs.
Computational approaches can be applied to:
Pharmacophore Modeling: Develop a 3D model that defines the essential steric and electronic features required for nicotinic receptor antagonism by this class of compounds.
Molecular Docking: Simulate the binding of this compound and its derivatives to the ion channel of various nAChR subtypes. This can help to elucidate the specific amino acid residues involved in the interaction and explain the observed SAR.
QSAR Studies: Establish a mathematical relationship between the physicochemical properties of the isocamphane derivatives and their antagonist activity. Such models can be used to predict the potency of novel, unsynthesized analogs.
For instance, calculated partition coefficients have been used to estimate the lipophilicity of mecamylamine analogs. These calculations have suggested that changes in lipophilicity alone are not sufficient to explain the observed differences in antagonist activities among the analogs, pointing to the importance of specific structural and steric factors nih.gov.
The mechanism of action of mecamylamine is understood to be non-competitive, with the molecule physically blocking the open ion channel of the nicotinic receptor nih.gov. Computational docking studies could provide a more detailed picture of this interaction, showing how the bulky isocamphane moiety lodges within the channel pore and how the protonated amine interacts with residues lining the channel. Such studies would be invaluable in the rational design of new derivatives with improved subtype selectivity and fewer side effects.
Advanced Research Methodologies and Techniques
In Vivo Neurochemical Monitoring Techniques
In vivo monitoring techniques are crucial for understanding how a compound alters the chemical communication between neurons in a living organism. These methods provide real-time data on the dynamic changes in neurotransmitter levels within specific brain regions.
Microdialysis for Extracellular Neurotransmitter Quantitation
Microdialysis is a powerful in vivo sampling technique used to monitor the concentrations of neurotransmitters and their metabolites in the extracellular fluid of the brain. nih.gov This method involves the stereotaxic implantation of a small, semi-permeable probe into a target brain area. The probe is continuously perfused with a physiological solution, allowing molecules from the surrounding brain tissue to diffuse across the membrane and be collected for analysis. mdpi.com
In the study of 2-(methylamino)isocamphane hydrochloride, microdialysis can be employed to determine its impact on the release of key neurotransmitters. For instance, by implanting a microdialysis probe in brain regions rich in nicotinic acetylcholine (B1216132) receptors (nAChRs), such as the hippocampus or prefrontal cortex, researchers can measure changes in the extracellular levels of acetylcholine, dopamine (B1211576), norepinephrine, and other neurochemicals following the administration of the compound. The collected samples, or dialysates, are typically analyzed using highly sensitive techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which allows for the simultaneous measurement of multiple analytes. nih.gov This approach provides valuable insights into the neurochemical mechanisms underlying the compound's effects on brain function and behavior. nih.gov
Table 1: Illustrative Application of Microdialysis in Neurotransmitter Monitoring
| Parameter | Description |
|---|---|
| Objective | To quantify the effect of this compound on extracellular dopamine levels in the nucleus accumbens. |
| Technique | In vivo microdialysis coupled with LC-MS/MS. |
| Procedure | A microdialysis probe is implanted in the nucleus accumbens of a conscious, freely moving rodent. After a stabilization period, baseline dialysate samples are collected. This compound is then administered, and subsequent samples are collected at regular intervals. |
| Primary Outcome Measure | Percent change in dopamine concentration from baseline. |
| Potential Finding | Administration of this compound could lead to a significant alteration in dopamine release, providing evidence of its modulatory effect on the mesolimbic dopamine system. |
In Vitro Electrophysiological Investigations
Electrophysiology provides a direct measure of a compound's effect on the electrical properties of neurons and their ion channels. These in vitro techniques are essential for dissecting the specific actions of a drug on neuronal excitability and synaptic transmission.
Whole-Cell Voltage-Clamp and Current-Clamp Recordings from Neurons
Whole-cell patch-clamp is a gold-standard electrophysiological technique that allows for the detailed study of ion channel function and neuronal activity. In this method, a microscopic glass electrode forms a high-resistance seal with the membrane of a single neuron, allowing for the control and measurement of the cell's membrane potential or the ionic currents flowing across its membrane.
Voltage-Clamp Recordings: In the voltage-clamp configuration, the membrane potential of the neuron is held constant at a specific value. This allows researchers to isolate and record the ionic currents that flow through specific types of ion channels when they are activated. When studying this compound, this technique can be used to measure its effect on the currents mediated by nAChRs. For example, a neuron expressing these receptors can be held at a negative potential, and an agonist like acetylcholine can be applied to evoke an inward current. The application of this compound would be expected to reduce the amplitude of this current, confirming its antagonistic action at the receptor.
Receptor Characterization in Cultured Neuronal and Cell Lines
To understand how this compound interacts with its molecular target, researchers utilize cultured cells that express specific receptors. These cell lines, which can be of neuronal origin or non-neuronal cells genetically engineered to express a particular receptor subtype (e.g., HEK-293 cells expressing the α4β2 nAChR), provide a controlled environment for studying drug-receptor interactions.
Binding assays are a common method for characterizing these interactions. In a typical radioligand binding assay, cell membranes containing the receptor of interest are incubated with a radiolabeled ligand that is known to bind to the receptor. The ability of this compound to compete with the radioligand for the binding site is then measured. By testing a range of concentrations of the compound, a competition curve can be generated, from which the binding affinity (Ki) of this compound for the specific receptor subtype can be calculated. This provides a quantitative measure of the compound's potency at its target.
Molecular Biology and Genetic Manipulation Techniques
RNA Interference (RNAi) for Receptor Subunit Expression Modulation
RNA interference (RNAi) is a technique used to silence the expression of a specific gene. In the context of studying this compound, RNAi can be used to investigate the role of individual nAChR subunits in mediating its effects. Nicotinic acetylcholine receptors are pentameric structures composed of various combinations of α and β subunits. The specific subunit composition determines the pharmacological and biophysical properties of the receptor.
By introducing small interfering RNAs (siRNAs) designed to target the messenger RNA (mRNA) of a specific nAChR subunit (e.g., the α4 subunit) into cultured cells, researchers can effectively "knock down" the expression of that subunit. Subsequently, electrophysiological or binding studies can be performed on these subunit-deficient cells. If the antagonistic effect of this compound is significantly reduced in cells lacking a particular subunit, it provides strong evidence that this subunit is critical for the compound's interaction with the receptor. This approach allows for a detailed molecular-level understanding of the compound's mechanism of action.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetylcholine |
| Dopamine |
Behavioral Pharmacology Assay Development and Application
Two-Bottle Choice Test Procedures
The two-bottle choice test is a widely utilized behavioral paradigm in preclinical research to assess the preference and consumption of various solutions, including drugs of abuse like alcohol. nih.gov This assay is instrumental in evaluating the potential of pharmacological agents, such as this compound (mecamylamine), to modulate substance intake and preference. nih.gov
In a typical two-bottle choice procedure involving alcohol, experimental animals, often alcohol-preferring strains like the C57BL/6J mice, are individually housed and given access to two drinking bottles. nih.gov One bottle contains a solution of alcohol (e.g., 10% v/v), while the other contains water. nih.govbiorxiv.org The positions of the bottles are frequently switched to control for side preferences. psu.edu Fluid consumption from both bottles is measured daily to determine the volume of alcohol and water consumed, from which alcohol preference can be calculated. nih.gov
A study investigating the effects of mecamylamine (B1216088) on alcohol consumption in male C57BL/6J mice employed this methodology. nih.gov After an initial acclimatization period to 10% alcohol, the mice were administered mecamylamine subcutaneously. nih.gov The study explored both intermittent (every other day) and daily administration of the compound. nih.gov The findings from this research demonstrated that mecamylamine significantly reduced both the consumption of alcohol and the preference for alcohol under both administration schedules, without affecting the total fluid intake. nih.gov These results suggest an involvement of nicotinic acetylcholine receptors (nAChRs), which mecamylamine antagonizes, in alcohol-seeking behaviors. nih.gov
Table 1: Effects of Mecamylamine on Alcohol Consumption in a Two-Bottle Choice Test
| Administration Schedule | Outcome Measure | Result |
|---|---|---|
| Intermittent | Alcohol Consumption | Significantly Reduced |
| Alcohol Preference | Significantly Reduced | |
| Total Fluid Intake | Unchanged | |
| Daily | Alcohol Consumption | Significantly Reduced |
| Alcohol Preference | Significantly Reduced |
Future Directions and Emerging Research Avenues
Identification of Novel Receptor Targets and Binding Sites
While the primary mechanism of 2-(methylamino)isocamphane hydrochloride is understood to be its action as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, emerging research is revealing a more complex pharmacological profile. nih.govnih.govnih.govdrugbank.com Scientists are investigating interactions beyond the classical NMDA receptor channel, opening up new avenues for its therapeutic application.
One significant area of investigation is a superficial binding site on the NMDA receptor, distinct from the deep channel site. nih.gov Research suggests that binding at this superficial site may contribute to the compound's unique partial trapping mechanism and its favorable clinical tolerability compared to other NMDA receptor blockers like ketamine. nih.govnih.gov Furthermore, studies have identified hydrophobic binding pockets for the methyl groups of the molecule, formed by specific amino acid residues within the GluN1 and GluN2B subunits of the NMDA receptor, which are crucial for its binding affinity. acs.org
Beyond the NMDA receptor, recent studies have uncovered entirely new targets. Groundbreaking research has demonstrated that this compound can inhibit calcium-permeable AMPA-subtype ionotropic glutamate (B1630785) receptors (CP-AMPARs). This inhibition is dependent on the receptor's calcium permeability and the presence of auxiliary subunits, suggesting a novel mechanism that could be harnessed for conditions involving CP-AMPARs, such as neuropathic pain.
Another novel mechanism appears to be independent of NMDA receptors altogether and involves glial cells. nih.gov Research has shown that the compound can exert neuroprotective effects by:
Increasing the release of neurotrophic factors , such as Glial Cell-Derived Neurotrophic Factor (GDNF), from astrocytes. nih.govrndsystems.com
Exerting anti-inflammatory action by inhibiting the over-activation of microglia, thereby reducing the production of pro-inflammatory factors. nih.govrndsystems.com
These findings suggest that the therapeutic effects of this compound may be partly due to its ability to modulate glial cell activity, reducing inflammation and promoting neuronal survival through pathways distinct from its well-established role as an NMDA antagonist. nih.gov
Investigation of Enantiomeric Specificity in Biological Activity
The adamantane (B196018) structure, from which this compound is derived, can possess chirality when substituted with different groups at its nodal carbon sites. wikipedia.org This structural feature raises the important question of enantiomeric specificity—whether the different stereoisomers (enantiomers) of the compound exhibit different biological activities. In drug development, it is crucial to understand these differences, as one enantiomer can be more potent or have a different safety profile than its counterpart. nih.govwvu.eduyorku.ca
For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. yorku.ca This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer. yorku.ca A notable example in a related class of drugs is ketamine, where the S-(+) enantiomer has a significantly higher affinity for the NMDA receptor than the R-(-) enantiomer. wikipedia.org
In the context of this compound derivatives, research is beginning to explore this area. For instance, molecular docking studies of certain chiral hybrid compounds containing a memantine (B1676192) core have shown that the binding poses of the R and S isomers can be very similar, though they may form hydrogen bonds with different amino acid residues. nih.gov This suggests that for some targets, the specificity may not be pronounced.
However, the potential for differential activity remains a critical and underexplored area. Future research will need to focus on the chiral separation of this compound's enantiomers and the subsequent evaluation of their individual pharmacological and toxicological profiles. nih.gov Such studies are essential to determine if a single-enantiomer formulation could offer enhanced efficacy or improved tolerability, representing a key step in optimizing its therapeutic potential.
Development of Advanced Computational Models for Activity Prediction
The design of new drugs and the optimization of existing ones are increasingly driven by advanced computational models. These in silico methods allow researchers to predict a compound's activity, understand its interactions with biological targets, and guide the synthesis of more effective derivatives. frontiersin.org For this compound, several computational approaches are being actively developed and utilized.
Molecular docking and simulation studies have provided significant insights into how the compound and its derivatives bind to various receptors. nih.govnih.govresearchgate.netresearchgate.net
Docking studies have been used to visualize the binding poses of memantine derivatives in the active sites of targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net
Molecular dynamics (MD) simulations have validated docking results and confirmed the stability of the compound when bound to proteins like human transferrin. nih.gov
High-resolution cryo-electron microscopy combined with MD simulations has elucidated the precise interactions within the NMDA receptor channel, providing a blueprint for designing new therapeutic compounds. rcsb.org
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjst.go.jpfrontiersin.org By identifying key molecular descriptors—such as electronic, topological, and shape properties—that influence activity, these models can predict the potency of novel, unsynthesized derivatives. nih.gov This approach has been applied to design multi-target directed ligands (MTDLs) based on the memantine scaffold, combining its NMDA antagonistic features with other pharmacophores, such as antioxidants or cholinesterase inhibitors. nih.gov
Furthermore, novel computational models based on information theory have been developed to simulate the effects of memantine therapy. nih.govnih.gov These models analyze parameters like Shannon entropy and Lyapunov exponents to quantify the compound's impact on the complex dynamics of synaptic transmission in pathological states, confirming its neuroprotective benefits from a theoretical standpoint. nih.govnih.gov
| Target Class | Specific Target/Site | Observed/Potential Effect | Reference |
|---|---|---|---|
| NMDA Receptor | Superficial Binding Site | Contributes to partial trapping and therapeutic utility. | nih.gov |
| NMDA Receptor | Hydrophobic Pockets (GluN1/GluN2B) | Key for binding affinity of methyl groups. | acs.org |
| AMPA Receptor | Calcium-Permeable AMPA Receptors (CP-AMPARs) | Inhibition of calcium influx. | |
| Glial Cells | Astrocytes | Increased release of neurotrophic factors (GDNF). | nih.govrndsystems.com |
| Glial Cells | Microglia | Inhibition of over-activation and reduction of pro-inflammatory factors. | nih.gov |
| Model Type | Application | Key Findings/Purpose | Reference |
|---|---|---|---|
| Molecular Docking | Binding pose prediction | Visualized interactions with AChE, BChE, and other targets. | nih.govresearchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulation | Binding stability and interaction analysis | Confirmed stable binding to human transferrin and elucidated interactions within the NMDA receptor channel. | nih.govrcsb.org |
| QSAR | Activity prediction | Identified key structural features for activity; guides design of multi-target directed ligands (MTDLs). | nih.govnih.gov |
| Information Theory Models | Mechanism of action simulation | Quantified neuroprotective benefits using parameters like Shannon entropy. | nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the recommended methods for determining the solubility and stability of 2-(Methylamino)isocamphane hydrochloride in various solvents?
- Methodological Answer :
- Solubility Assays : Use gravimetric or UV-spectrophotometric methods to measure solubility. For example, ethanol solubility is reported at 122 mg/mL, determined via saturation shake-flask techniques under controlled temperature (25°C) .
- Stability Testing : Conduct accelerated stability studies under varying pH (1–13), temperature (4°C–40°C), and light exposure. Monitor degradation via HPLC or HPTLC, referencing ICH Q1A guidelines for protocol design .
Q. How can researchers verify the purity of this compound using spectroscopic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm structural integrity, focusing on characteristic peaks (e.g., methylamino protons at δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS to validate molecular weight (203.752 g/mol) and detect impurities. Compare with reference standards .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing or solvent handling .
- Spill Management : Collect solids mechanically (e.g., spatula), avoid water flushing, and dispose as hazardous waste .
Advanced Research Questions
Q. What methodological approaches are employed to resolve discrepancies in reported structural data for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in bicyclo[2.2.1]heptane ring conformation by obtaining single-crystal structures .
- Comparative NMR Analysis : Cross-reference chemical shifts with structurally analogous compounds (e.g., mecamylamine derivatives) to validate assignments .
Q. How can researchers design experiments to assess the compound's stability under different thermal and pH conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (>240°C) to define safe storage limits .
- Forced Degradation Studies : Expose the compound to hydrolytic (acid/base), oxidative (HO), and photolytic conditions. Quantify degradation products via LC-MS .
Q. What strategies are recommended for developing and validating analytical methods for quantifying this compound in complex matrices?
- Methodological Answer :
- Chromatographic Optimization : Use reversed-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile:phosphate buffer) adjusted to pH 3.0 for peak symmetry .
- Validation Parameters : Assess linearity (1–100 µg/mL), precision (RSD <2%), and recovery (>95%) per ICH Q2(R1). Include specificity testing against common impurities (e.g., articaine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
